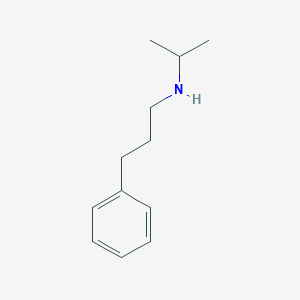

N-Isopropyl-3-phenylpropan-1-amine

説明

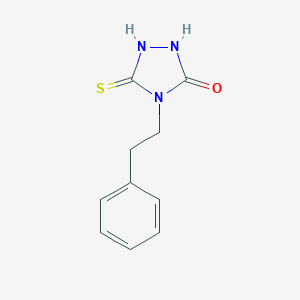

“N-Isopropyl-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound has a molecular weight of 177.2864 dalton .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to hydrocarbon groups. In the case of “N-Isopropyl-3-phenylpropan-1-amine”, the nitrogen atom is bonded to an isopropyl group and a 3-phenylpropan-1-amine group .Physical And Chemical Properties Analysis

Amines, in general, have higher boiling points than alkanes but lower than alcohols of comparable molar mass . They are capable of hydrogen bonding, which influences their physical properties .科学的研究の応用

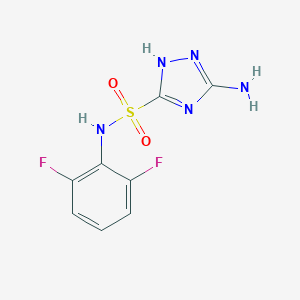

Enzymatic N-Demethylation Studies

N-Isopropyl-3-phenylpropan-1-amine has been studied in the context of enzymatic N-demethylation. Research involving tertiary amines like N-Isopropyl-3-phenylpropan-1-amine has shown kinetic isotope effects in enzymatic N-demethylation, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).

Synthesis of Pyrimidines

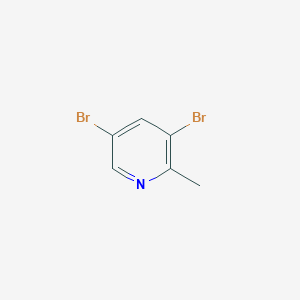

The compound has been used in reactions with halonitriles to synthesize pyrimidines containing fluoro- and chloro-groups. These reactions offer a new route to create pyrimidines with two polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).

LDL Receptor Upregulation

Research involving the synthesis of N-Isopropyl-3-phenylpropan-1-amine derivatives has led to the development of compounds that upregulate the low-density lipoprotein (LDL) receptor. This demonstrates its potential application in medical research, particularly concerning cholesterol management (Ito et al., 2002).

NMR Spectra Analysis

N-Isopropyl-3-phenylpropan-1-amine and its derivatives have been the subject of nuclear magnetic resonance (NMR) spectroscopy studies. These studies contribute to the identification and characterization of psychoactive substances, assisting forensic and harm-reduction organizations (Chapman, 2017).

Optimization in Enzymatic Kinetic Resolution

The compound has been evaluated in the context of enzymatic kinetic resolution, particularly regarding its activity as an acylating agent. This research is crucial in understanding the selective N-acylation of chiral amines, which has broad implications in organic chemistry and pharmaceutical development (Olah et al., 2018).

Impurity Analysis in Pharmaceutical Products

N-Isopropyl-3-phenylpropan-1-amine has been studied in the context of identifying and characterizing impurities in pharmaceutical formulations. This research is vital for ensuring the quality and safety of pharmaceutical products (Prakash et al., 2014).

作用機序

Target of Action

N-Isopropyl-3-phenylpropan-1-amine, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to inhibit the formation of biofilms, which are complex structures of microorganisms . This inhibition likely involves interaction with its primary targets, Trypsin-1 and Trypsin-2 .

Biochemical Pathways

3-Phenylpropylamine affects the Quorum Sensing (QS) pathway . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.

Result of Action

3-Phenylpropylamine has been found to inhibit the formation of biofilms by Serratia marcescens , a multidrug-resistant bacterium . This results in enhanced susceptibility of the bacteria to antibiotics . It also regulates the expression of virulence- and biofilm-related genes .

Action Environment

The action of 3-Phenylpropylamine can be influenced by environmental factors. This suggests that the compound’s efficacy may be influenced by factors such as bacterial density and the presence of other compounds .

特性

IUPAC Name |

3-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHSWAZTKYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465025 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3-phenylpropan-1-amine | |

CAS RN |

87462-11-1 | |

| Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

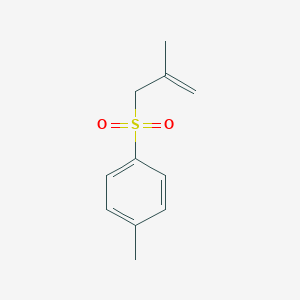

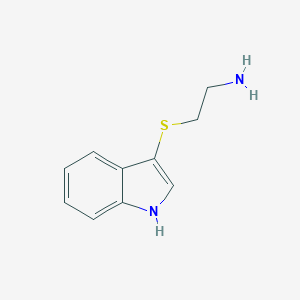

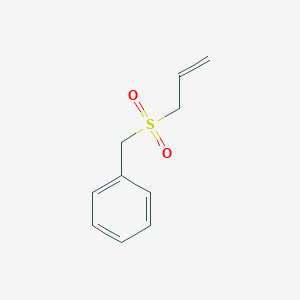

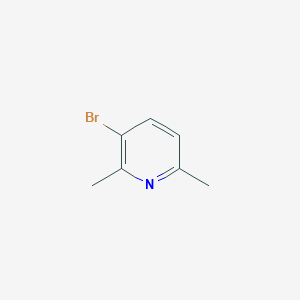

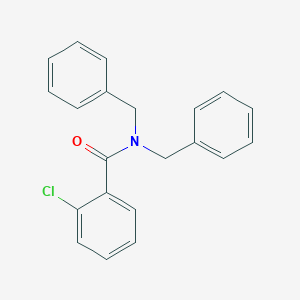

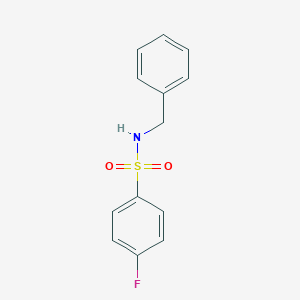

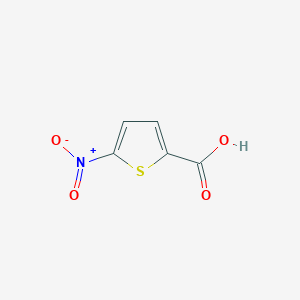

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)